5-(4-Nitrophenyl)-4-phenyl-1,3-thiazol-2-amine
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Overview
Description
5-(4-nitrophenyl)-4-phenyl-2-thiazolamine is a C-nitro compound.
Scientific Research Applications
Anthelmintic and Antibacterial Properties
A series of compounds related to 5-(4-Nitrophenyl)-4-phenyl-1,3-thiazol-2-amine demonstrated promising anthelmintic and antibacterial activities. These compounds were derived from 4-(4-nitrophenoxy)phenyl thiourea, a key intermediate in the synthesis of nitroscanate, an anthelmintic drug. Specifically, the derivatives containing 4-fluorophenyl and 4-methoxyphenyl groups exhibited potent activities in this regard (Bhandari & Gaonkar, 2016).
Photophysical Properties
The study of 5-N-Arylamino-4-methylthiazoles, related to the core structure of this compound, revealed significant photophysical properties. These thiazoles displayed long-wavelength absorption maxima and luminescence in the visible spectrum, which was heavily influenced by the substituents at the 2-position of the thiazole core. The introduction of electron-accepting groups, particularly nitro groups, caused substantial bathochromic shifts of fluorescence, suggesting applications in material science and photophysics (Murai et al., 2017).
Anticancer and Antitubercular Agents
A series of 5-phenyl-substituted 1,3,4-thiadiazole-2-amines, closely related to the compound , were synthesized and screened for antitumor and antitubercular activities. These compounds demonstrated significant in vitro antitumor activities against breast cancer cell lines, with some showing higher inhibitory activities than the cisplatin control. Moreover, certain derivatives exhibited high inhibitory activities against mycobacterium smegmatis MC155, indicating potential as antitubercular agents (Sekhar et al., 2019).
Dye Synthesis and Biological Activity
5-Phenyl-1,3,4-thiadiazole-2-amine, a similar compound, was utilized to synthesize a series of heterocyclic azo dyes. These dyes were characterized and screened for biological activity, indicating potential applications in the development of biologically active dyes and materials (Kumar et al., 2013).
Properties
Molecular Formula |
C15H11N3O2S |
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Molecular Weight |
297.3 g/mol |
IUPAC Name |
5-(4-nitrophenyl)-4-phenyl-1,3-thiazol-2-amine |
InChI |
InChI=1S/C15H11N3O2S/c16-15-17-13(10-4-2-1-3-5-10)14(21-15)11-6-8-12(9-7-11)18(19)20/h1-9H,(H2,16,17) |
InChI Key |
DABFRTXQVAEIHW-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=C(SC(=N2)N)C3=CC=C(C=C3)[N+](=O)[O-] |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(SC(=N2)N)C3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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